tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate (TBITC) is an important organic compound in the field of synthetic organic chemistry and is used in a variety of scientific research applications. TBITC is synthesized through a reaction between tert-butyl isocyanide and trimethylsilyl isothiocyanate and is used as a reagent in organic synthesis. It has a wide range of applications in scientific research, including its use in the synthesis of novel compounds and as a catalyst in organic reactions.
Scientific Research Applications
Tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the synthesis of novel compounds. It is also used in the synthesis of heterocycles, as well as in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate is used in the synthesis of peptides, proteins, and nucleic acids.
Mechanism of Action
Tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate acts as an electrophile in organic synthesis, and its reactivity is dependent on the presence of a nucleophile. The reaction between tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate and a nucleophile occurs through an S N 2 mechanism, in which the nucleophile displaces the isothiocyanate group from the carbon atom of the tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate molecule. The reaction is reversible, and the product is formed by proton transfer from the nucleophile to the carbon atom of the tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate molecule.
Biochemical and Physiological Effects
tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs and toxins. In addition, tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate has also been shown to have anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate in laboratory experiments include its low cost, its high reactivity, and its high selectivity. Its low cost makes it an attractive option for laboratory experiments, and its high selectivity makes it an ideal reagent for the synthesis of novel compounds. However, tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate is also limited in its use in laboratory experiments due to its high toxicity and its tendency to react with other compounds.
Future Directions
There are a number of potential future directions for tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate. One potential direction is the development of new catalysts for organic reactions. tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate could also be used in the synthesis of new drugs and agrochemicals, as well as in the development of new materials. In addition, tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate could be used in the development of new peptides and proteins, as well as in the synthesis of new nucleic acids. Finally, tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate could be used in the development of new catalytic systems for the production of chemicals and fuels.
Synthesis Methods
Tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate is synthesized through a reaction between tert-butyl isocyanide and trimethylsilyl isothiocyanate. The reaction is carried out in anhydrous tetrahydrofuran (THF) at -78°C, with a catalytic amount of triethylamine (TEA). The reaction is then quenched with aqueous acid, and the product is isolated by extraction with ethyl acetate. The product is then purified by column chromatography and recrystallized from a mixture of ethyl acetate and hexane.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with thiophosgene to form tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-aminomethylazetidine-1-carboxylate", "thiophosgene" ], "Reaction": [ "Add tert-butyl 3-aminomethylazetidine-1-carboxylate to a reaction flask", "Add thiophosgene dropwise to the reaction flask while stirring at room temperature", "Heat the reaction mixture to reflux for 2 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture and stir for 30 minutes", "Extract the organic layer with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate as a white solid" ] } | |
CAS RN |
2770545-91-8 |
Product Name |
tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate |
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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